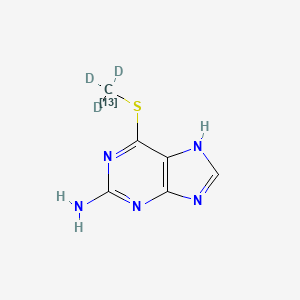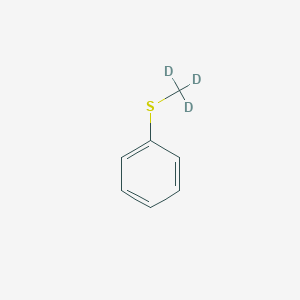
Thioanisole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioanisole-d3, also known as deuterated thioanisole, is a compound where the hydrogen atoms in the methyl group of thioanisole are replaced with deuterium. Its chemical formula is C7H5D3S. This compound is often used in scientific research due to its unique properties, particularly in studies involving isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Thioanisole-d3 can be synthesized through the deuteration of thioanisole. One common method involves the reaction of thioanisole with deuterated reagents such as deuterated sulfuric acid (D2SO4) or deuterated methanol (CD3OD). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Thioanisole-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Substitution: Electrophilic substitution reactions are common due to the activating effect of the sulfur atom. These reactions typically occur at the ortho and para positions of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts such as manganese or niobium-based catalysts.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Substitution: Various substituted thioanisole derivatives depending on the electrophile used.
科学研究应用
Thioanisole-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studies involving isotopic labeling and reaction mechanisms. Its deuterated form allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biology: this compound is used in studies of metabolic pathways and enzyme mechanisms, particularly those involving sulfur-containing compounds.
Medicine: It is employed in the synthesis of pharmaceuticals, where isotopic labeling helps in tracing drug metabolism and distribution.
Industry: this compound is used in the development of materials with specific isotopic compositions, which can enhance the properties of the final product.
作用机制
The mechanism of action of thioanisole-d3 involves its interaction with various molecular targets and pathways:
Oxidation Reactions: The sulfur atom in this compound undergoes oxidation to form sulfoxides and sulfones. This process involves the transfer of oxygen atoms from oxidizing agents to the sulfur atom.
Substitution Reactions: The sulfur atom activates the aromatic ring towards electrophilic substitution, directing electrophiles to the ortho and para positions. This activation is due to the electron-donating effect of the sulfur atom.
相似化合物的比较
Thioanisole-d3 can be compared with other similar compounds such as:
Thioanisole: The non-deuterated form of thioanisole. While both compounds undergo similar reactions, this compound is used in studies requiring isotopic labeling.
Methoxythioanisole: This compound has a methoxy group attached to the aromatic ring. It exhibits different reactivity due to the presence of the methoxy group.
Morpholinothioanisole: This compound contains a morpholine group, which influences its chemical behavior and applications.
This compound stands out due to its deuterated nature, making it invaluable in research involving isotopic labeling and detailed mechanistic studies.
属性
分子式 |
C7H8S |
|---|---|
分子量 |
127.22 g/mol |
IUPAC 名称 |
trideuteriomethylsulfanylbenzene |
InChI |
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |
InChI 键 |
HNKJADCVZUBCPG-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])SC1=CC=CC=C1 |
规范 SMILES |
CSC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)
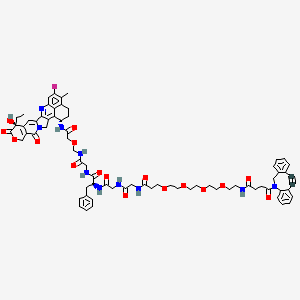
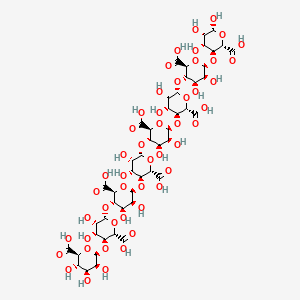

![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
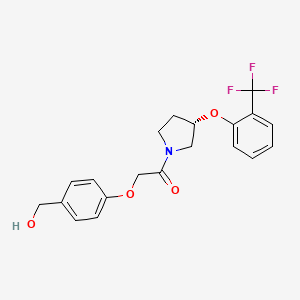
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
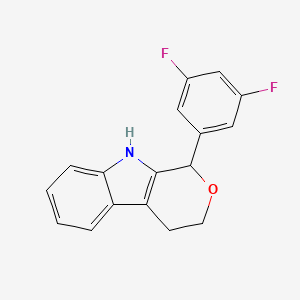
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
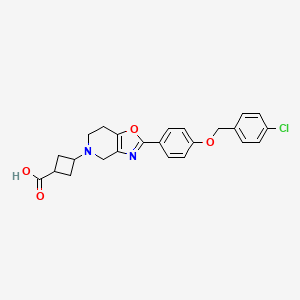
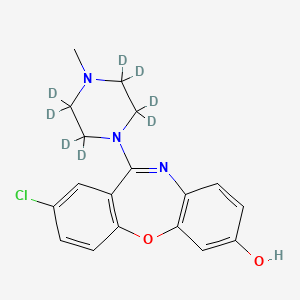
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
